5-(4-Methoxyphenyl)-2,3-dihydropyrazine
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Overview
Description
5-(4-Methoxyphenyl)-2,3-dihydropyrazine is an organic compound that belongs to the class of dihydropyrazines. This compound features a methoxyphenyl group attached to a dihydropyrazine ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-2,3-dihydropyrazine typically involves the condensation of 4-methoxybenzaldehyde with ethylenediamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the dihydropyrazine ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-2,3-dihydropyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the dihydropyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives, while substitution reactions can produce a variety of functionalized dihydropyrazines .
Scientific Research Applications
5-(4-Methoxyphenyl)-2,3-dihydropyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-2,3-dihydropyrazine involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s effects on cellular pathways, such as those involved in oxidative stress and inflammation, are also of interest. Molecular docking studies and in vitro assays are commonly used to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
5-(4-Methoxyphenyl)-2,3-dihydropyrazine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds like 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole, it exhibits different inhibitory effects on enzymes and varying degrees of biological activity .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2,3-dihydropyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11/h2-5,8H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZIAEBJGFHEGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NCCN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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